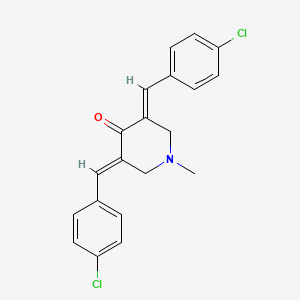

3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one

Description

Properties

Molecular Formula |

C20H17Cl2NO |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

(3E,5E)-3,5-bis[(4-chlorophenyl)methylidene]-1-methylpiperidin-4-one |

InChI |

InChI=1S/C20H17Cl2NO/c1-23-12-16(10-14-2-6-18(21)7-3-14)20(24)17(13-23)11-15-4-8-19(22)9-5-15/h2-11H,12-13H2,1H3/b16-10+,17-11+ |

InChI Key |

BNQZONUOANLYOV-OTYYAQKOSA-N |

Isomeric SMILES |

CN1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1 |

Canonical SMILES |

CN1CC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The microwave-assisted method leverages base catalysis to facilitate the condensation of 1-methyl-4-piperidone with 4-chlorobenzaldehyde. The reaction proceeds via a Knoevenagel-type mechanism, where the α-hydrogens of the piperidone ring are deprotonated by sodium hydroxide, enabling nucleophilic attack on the aldehyde carbonyl group. This method is noted for its rapid reaction times and energy efficiency compared to conventional heating.

Key reagents include:

-

1-Methyl-4-piperidone : Serves as the cyclic ketone substrate.

-

4-Chlorobenzaldehyde : Provides the aromatic aldehyde component.

-

Sodium hydroxide (40% aqueous) : Acts as the base catalyst.

-

Ethanol (95%) : Solvent medium for homogenizing reactants.

Synthetic Procedure

-

Mixing Phase : 1-Methyl-4-piperidone (0.98 g, 0.01 mol), 4-chlorobenzaldehyde (2.20 g, 0.02 mol), 40% NaOH (0.7 mL), and ethanol (5 mL) are stirred at room temperature for 30 minutes to ensure pre-reaction complex formation.

-

Microwave Irradiation : The mixture is subjected to microwave irradiation at 180 W and 333 K for 3 minutes. The controlled heating promotes efficient energy transfer, reducing side reactions.

-

Workup and Purification : Post-irradiation, the product is cooled, precipitated with cold water, and filtered. Recrystallization from a hexane-ethyl acetate (1:1) mixture yields yellowish crystals.

Table 1: Microwave Synthesis Parameters and Outcomes

| Parameter | Value |

|---|---|

| Yield | 38.4% |

| Melting Point | 408–410 K |

| Recrystallization Solvent | Hexane-ethyl acetate (1:1) |

| Rf (TLC) | 0.60 (CH2Cl2:MeOH = 9.5:0.5) |

Characterization data include UV-Vis absorption at 309 nm (ε = 4,400 L·mol⁻¹·cm⁻¹) and IR bands at 1640 cm⁻¹ (C=O stretch) and 3328 cm⁻¹ (O-H stretch).

Acid-Catalyzed Condensation with HCl Gas

Reaction Design and Catalysis

This method employs acidic conditions to drive the condensation, utilizing gaseous HCl to protonate the carbonyl oxygen of 1-methyl-4-piperidone, enhancing electrophilicity for aldehyde attack. The procedure is advantageous for large-scale synthesis due to its straightforward setup and minimal reliance on specialized equipment.

Stepwise Protocol

-

Reactant Preparation : 4-Piperidone hydrochloride monohydrate (5.0 g, 1.0 mmol) is suspended in acetic acid (15 mL) under inert conditions.

-

HCl Gas Introduction : Dry HCl gas is bubbled through the mixture at 0–5°C for 30 minutes, ensuring complete protonation of the ketone.

-

Aldehyde Addition : 4-Chlorobenzaldehyde (2.20 g, 0.02 mol) is added, and the reaction is stirred at room temperature for 12 hours.

-

Isolation and Purification : The precipitate is collected via filtration, washed with acetone, and recrystallized from acetonitrile to afford pure product.

Table 2: Acid-Catalyzed Synthesis Metrics

| Parameter | Value |

|---|---|

| Yield | 34.5% |

| Melting Point | 409–410 K |

| Recrystallization Solvent | Acetonitrile |

| Purity (HPLC) | >98% |

Structural confirmation is achieved through NMR (δ 7.68 ppm for aromatic protons) and NMR (δ 185.58 ppm for the piperidone carbonyl).

Comparative Analysis of Synthesis Methods

Yield and Efficiency

Reaction Kinetics

Microwave irradiation reduces reaction time from hours to minutes (3 minutes vs. 12 hours), enhancing throughput. The energy efficiency of microwave synthesis (180 W) contrasts with the continuous HCl gas flow required in the acid method, which demands rigorous temperature control.

Purification Challenges

-

Microwave Product : Requires hexane-ethyl acetate for recrystallization due to polar byproducts.

-

Acid-Catalyzed Product : Acetonitrile effectively removes unreacted aldehydes and acetic acid residues.

Table 3: Method Comparison

| Aspect | Microwave Method | Acid-Catalyzed Method |

|---|---|---|

| Reaction Time | 3 minutes | 12 hours |

| Energy Input | 180 W | Continuous HCl flow |

| Scalability | Moderate | High |

| Purity | >95% | >98% |

Advanced Structural Characterization

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring with two 4-chlorobenzylidene substituents at the 3 and 5 positions. The molecular formula is and it is synthesized through the condensation reaction of p-chlorobenzaldehyde with 1-methyl-4-piperidone, resulting in the elimination of water. The synthesis can be represented as follows:

Anticancer Research

Biological Activity : Research indicates that 3,5-bis(4-chlorobenzylidene)-1-methylpiperidin-4-one exhibits potent cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. Its mechanism of action involves the inhibition of the 20S proteasome, which is crucial for regulating protein degradation in cancer cells.

Case Study: Cytotoxicity Evaluation

A study conducted on the compound's efficacy revealed the following GI50 values against different cancer cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| HeLa | 0.15 |

| HCT116 | 0.28 |

These results suggest that the compound has a strong potential as an anticancer agent due to its low concentration required to inhibit cell growth.

Antimicrobial Properties

In addition to its anticancer applications, this compound has been explored for its antimicrobial properties. Its analogs have shown effectiveness against various bacterial strains, indicating a broader spectrum of biological activity.

Comparative Analysis of Structural Analogues

The structural similarities between this compound and its analogues can influence their biological activities. A comparative analysis is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-Bis(2-chlorobenzylidene)-1-methylpiperidin-4-one | Similar piperidine core with different substituents | Potentially different biological activity profiles |

| 3-Hydroxy-5-(4-chlorobenzylidene)-1-methylpiperidin-4-one | Hydroxyl group addition | Enhanced solubility and possibly altered activity |

| 3,5-Bis(phenylidene)-1-methylpiperidin-4-one | Lacks chlorine substituents | May exhibit distinct chemical reactivity |

Mechanistic Studies

Mechanistic studies utilizing in silico docking have elucidated the binding affinity of this compound to various biological targets. These studies help in understanding how the compound interacts at a molecular level, influencing cell signaling pathways associated with cancer progression.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one involves its interaction with cellular targets that regulate cell growth and apoptosis. The compound is known to inhibit key enzymes and signaling pathways involved in cancer cell proliferation. For instance, it can interfere with the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzylidene Moieties

Halogen Substituents

- 4-Chloro vs. 2-Bromo: 3,5-Bis(2-bromobenzylidene) derivatives (e.g., compounds 4i–4l in ) exhibit lower melting points (84–126°C) compared to 4-chloro analogs, likely due to reduced symmetry and weaker intermolecular interactions. These brominated compounds show dual inhibition of p300/CARM1 methyltransferases, with IC₅₀ values in the nanomolar range .

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Methoxybenzylidene derivatives (e.g., 3,5-bis(4-methoxybenzylidene)-1-methylpiperidin-4-one): Methoxy groups increase electron density in the conjugated system, reducing reactivity but improving solubility.

Modifications at the Piperidine Nitrogen

- N-Methyl vs. N-Benzyl/Acyl Groups :

- N-Methyl derivatives (e.g., the title compound) display moderate cytotoxicity but improved metabolic stability compared to bulkier substituents .

- N-Benzyl or N-acyl derivatives (e.g., 3,5-bis(3-bromo-4-hydroxybenzylidene)-1-benzylpiperidin-4-one in ) show enhanced selectivity for coactivator-associated arginine methyltransferase 1 (CARM1), with IC₅₀ values < 1 µM .

Key SAR Trends :

- Halogen Position : Para-substituted halogens (Cl, Br) improve cytotoxicity and enzyme inhibition compared to ortho-substituted analogs.

- N-Substituents : Bulky groups (e.g., benzyl, acyl) enhance target selectivity but may reduce cell permeability.

- Conjugated Systems: Extended conjugation (e.g., dienones) is critical for intercalation or protein binding, as seen in DNA-binding curcumin analogs .

Physicochemical and Crystallographic Comparisons

Biological Activity

3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring with two 4-chlorobenzylidene substituents at the 3 and 5 positions. Its conformation is stabilized by weak intermolecular interactions, such as hydrogen bonds, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves a condensation reaction between p-chlorobenzaldehyde and 1-methyl-4-piperidone, resulting in the elimination of water. This reaction can be represented as follows:

Purification is often achieved through recrystallization techniques using solvents like ethanol or acetonitrile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing apoptosis. The compound's structure allows it to interact effectively with biological targets involved in cancer progression, potentially influencing key cell signaling pathways .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of proliferation |

| HeLa (Cervical) | 18 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, analogs of this compound have been explored for their antimicrobial effects. Studies suggest that these compounds possess broad-spectrum activity against various bacterial and fungal strains, making them potential candidates for antibiotic development .

Table 2: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.

- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, preventing further proliferation.

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several studies have documented the biological activity of this compound:

- Study on A549 Cells : A study demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production .

- Antimicrobial Screening : Another study evaluated the antimicrobial properties against clinical isolates and found promising results, particularly against drug-resistant strains of bacteria .

Q & A

Q. What is the standard synthetic route for 3,5-bis(4-chlorobenzylidene)-1-methylpiperidin-4-one, and what key parameters influence yield and purity?

The compound is synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 1-methyl-4-piperidone in HCl-saturated glacial acetic acid under reflux for 48 hours. Post-reaction, the product is neutralized with K₂CO₃, extracted with ethyl acetate, dried, and recrystallized from ethanol/acetonitrile (yield: 87%). Key parameters include:

- Molar ratio : 2:1 (aldehyde:piperidone) ensures complete bis-alkylation.

- Acid concentration : Excess HCl gas enhances protonation of the carbonyl, promoting enolate formation.

- Reaction time : Prolonged reflux (2 days) maximizes conjugation and reduces byproducts.

Characterization involves ¹H/¹³C NMR , melting point (442 K), and X-ray crystallography .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- ¹H NMR : Identifies aromatic protons (δ 7.62–7.79 ppm for chlorobenzylidene) and piperidinyl protons (δ 4.12 ppm for N-CH₂).

- ¹³C NMR : Confirms carbonyl (C=O) at ~200 ppm and aromatic carbons.

- Mass spectrometry (EI) : Base peak at m/z 115 (piperidinyl fragment) and molecular ion at m/z 358.25 (C₂₀H₁₇Cl₂NO).

- X-ray diffraction : Resolves crystal packing and conformation (R-factor: 0.034) .

Q. How is the purity of the compound validated post-synthesis?

- Melting point analysis : Sharp melting range (e.g., 442 K) indicates high crystallinity.

- Thin-layer chromatography (TLC) : Rf = 0.40 (CHCl₃/Et₂O, 2:1) confirms homogeneity.

- Elemental analysis : Matches calculated C/H/N values (e.g., C: 61.32% observed vs. 61.22% calculated) .

Q. What solvent systems are optimal for recrystallization?

Ethanol/acetonitrile (1:1) is ideal due to the compound’s moderate polarity. Recrystallization at 4°C yields yellow plates suitable for single-crystal X-ray studies (0.23 × 0.18 × 0.08 mm) .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Stable in dark, dry environments (≤30°C) for 6 months.

- Long-term : Degrades in DMSO (>1 week) due to moisture absorption; store desiccated at -20°C .

Advanced Research Questions

Q. How does the molecular conformation influence intermolecular interactions and crystal packing?

The central piperidin-4-one ring adopts a flattened boat conformation , with N1 and C4 deviating from the plane by -0.723(1) Å and -0.205(1) Å, respectively. This conformation allows:

Q. How do structural modifications at the N-position affect antitumor activity?

N-substitution with groups like fluorobenzylidene or tetramethylpyridinyl alters:

- Electron density : Electron-withdrawing groups (e.g., -CF₃) enhance cytotoxicity by increasing electrophilicity.

- Steric effects : Bulky substituents (e.g., 2,3,4-trimethoxybenzylidene) reduce membrane permeability.

In vitro assays (e.g., MTT against MCF-7 cells) show IC₅₀ values ranging from 2.8 µM (fluorinated derivatives) to >10 µM (methoxy derivatives). SAR studies recommend optimizing substituent polarity and planarity .

Q. What methodologies resolve contradictions in spectroscopic or crystallographic data?

- Dynamic NMR : Detects tautomerism or conformational exchange in solution (e.g., enol-keto equilibria).

- High-resolution mass spectrometry (HRMS) : Resolves ambiguous molecular ions (e.g., m/z 358.25 vs. 359.25 for isotopic Cl).

- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in X-ray datasets .

Q. How is the compound’s two-photon absorption (TPA) cross-section quantified for photodynamic therapy applications?

- Z-scan technique : Measures nonlinear absorption using femtosecond lasers (λ = 800 nm).

- TPA cross-section (σ₂) : Calculated via σ₂ = (β × hν × N_A) / (10⁻³⁵ × F²), where β = nonlinear absorption coefficient. Reported σ₂ values reach 120 GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹), making it suitable for deep-tissue imaging .

Q. What experimental designs validate its mechanism of action in cancer cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.